molecular formula C11H16N2O7 B030879 (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate CAS No. 80366-85-4

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate

Cat. No.: B030879
CAS No.: 80366-85-4
M. Wt: 288.25 g/mol
InChI Key: ZZBOTLREHORFCK-UHFFFAOYSA-N
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Description

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a terminal carboxylic acid and a Boc-protected amino group. This compound is often used as a crosslinker in chemical reactions due to its ability to form stable amide bonds .

Scientific Research Applications

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of Boc-NH-O-C1-NHS ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .

Mode of Action

Boc-NH-O-C1-NHS ester operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to the E3 ubiquitin ligase, while the other binds to the target protein . This dual interaction allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-NH-O-C1-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By targeting specific proteins for degradation, Boc-NH-O-C1-NHS ester can influence various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The primary result of Boc-NH-O-C1-NHS ester’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of Boc-NH-O-C1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may be influenced by storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves the reaction of acetic acid derivatives with tert-butoxycarbonyl (Boc) protected amino groups. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). These reagents facilitate the formation of amide bonds under mild conditions .

Major Products Formed

The major products formed from these reactions are stable amide bonds, which are crucial for the compound’s applications in crosslinking and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of a hydrophilic PEG spacer, a terminal carboxylic acid, and a Boc-protected amino group. This combination allows for increased solubility in aqueous media and the formation of stable amide bonds, making it highly versatile for various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBOTLREHORFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477525
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80366-85-4
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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